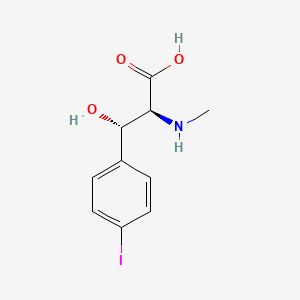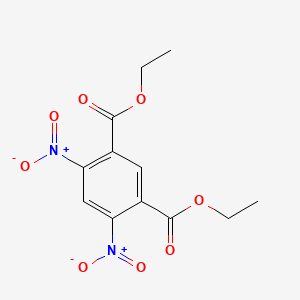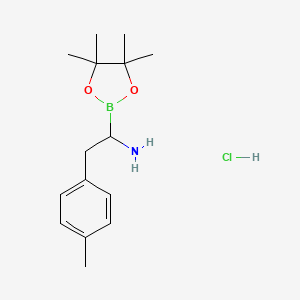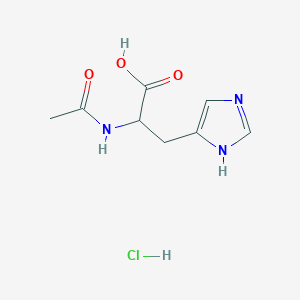
N-alpha-Acetyl-L-Histidine.H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-acetyl-L-histidine monohydrate (Ac-His-OH.H2O) is a derivative of the amino acid histidine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the histidine molecule. This compound is known for its role as an osmolyte in various biological systems, particularly in the lens of Atlantic salmon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-histidine monohydrate typically involves the acetylation of L-histidine. The process can be summarized as follows:
Starting Material: L-histidine.
Reagent: Acetic anhydride or acetyl chloride.
Solvent: Water or a mixture of water and acetone.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Purification: The product is crystallized from water or a water-acetone mixture.
Industrial Production Methods
On an industrial scale, the production of N-acetyl-L-histidine monohydrate follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-L-histidine monohydrate undergoes various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the acetyl group or the imidazole ring.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the acetyl group can yield histidine .
Scientific Research Applications
N-acetyl-L-histidine monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an osmolyte in various organisms, helping to maintain cellular osmotic balance.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in neuroprotection and as an antioxidant.
Mechanism of Action
The mechanism of action of N-acetyl-L-histidine monohydrate involves its role as an osmolyte and its interaction with cellular components. It helps to stabilize proteins and cellular structures under stress conditions by maintaining osmotic balance. Additionally, its antioxidant properties contribute to its protective effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-cysteine: Another acetylated amino acid with antioxidant properties.
N-acetyl-L-tyrosine: Used in various biochemical applications.
N-acetyl-L-phenylalanine: Similar in structure but with different biological roles.
Uniqueness
N-acetyl-L-histidine monohydrate is unique due to its specific role as an osmolyte in certain organisms and its potential therapeutic applications in neuroprotection and antioxidation .
Properties
Molecular Formula |
C8H12ClN3O3 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H11N3O3.ClH/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H |
InChI Key |
DNDOCJLFXOHWNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


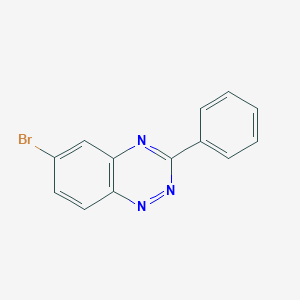

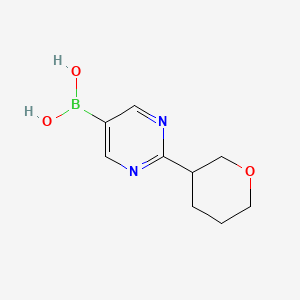
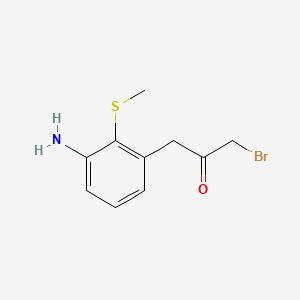
![[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14072794.png)

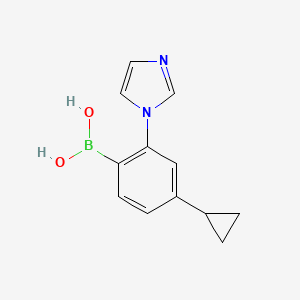
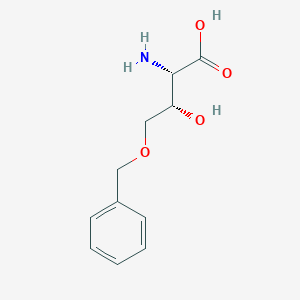
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)

